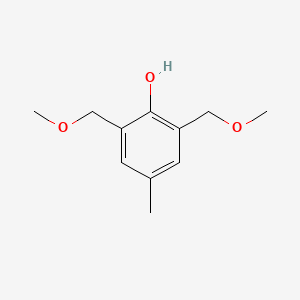![molecular formula C42H62Br2N4O6P2 B14694078 2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide CAS No. 35231-84-6](/img/structure/B14694078.png)
2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple phosphorylamino and dimethylazanium groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The process typically starts with the preparation of 3-methylphenoxyphosphorylamine, which is then reacted with ethyl-dimethylazaniumylhexyl-dimethylazanium to form the final product. The reaction conditions often involve the use of organic solvents such as chloroform or methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product. The scalability of the synthesis process is crucial for its application in various industries .
化学反応の分析
Types of Reactions
2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphorylated derivatives, while reduction reactions may produce dephosphorylated compounds. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
科学的研究の応用
2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular signaling and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: The compound is used in the development of advanced materials and as an additive in various industrial processes
作用機序
The mechanism of action of 2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and affecting cellular processes. The phosphorylamino groups play a crucial role in these interactions, facilitating the binding to target molecules and influencing their function .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid
- (-)-Carvone from spearmint
Uniqueness
What sets 2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide apart is its unique structure, which includes multiple phosphorylamino and dimethylazanium groups. This structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications. Its versatility in undergoing different chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds .
特性
CAS番号 |
35231-84-6 |
|---|---|
分子式 |
C42H62Br2N4O6P2 |
分子量 |
940.7 g/mol |
IUPAC名 |
2-[bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C42H62N4O6P2.2BrH/c1-35-17-13-21-39(31-35)49-53(47,50-40-22-14-18-36(2)32-40)43-25-29-45(5,6)27-11-9-10-12-28-46(7,8)30-26-44-54(48,51-41-23-15-19-37(3)33-41)52-42-24-16-20-38(4)34-42;;/h13-24,31-34H,9-12,25-30H2,1-8H3,(H,43,47)(H,44,48);2*1H/q+2;;/p-2 |
InChIキー |
PGILYNKCFYKRGU-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=CC=C1)OP(=O)(NCC[N+](C)(C)CCCCCC[N+](C)(C)CCNP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C)OC4=CC=CC(=C4)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)


